![molecular formula C7H14N2 B8087533 3,9-Diazabicyclo[3.3.1]nonane](/img/structure/B8087533.png)
3,9-Diazabicyclo[3.3.1]nonane
Vue d'ensemble
Description
3,9-Diazabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C7H14N2 . It is also known by its synonyms such as 280-98-8, SCHEMBL702038, AKOS006348955, and SB36356 . The molecular weight of this compound is 126.20 g/mol .
Synthesis Analysis
The synthesis of 3,9-Diazabicyclo[3.3.1]nonane has been reported in various studies . For instance, a three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .Molecular Structure Analysis
The molecular structure of 3,9-Diazabicyclo[3.3.1]nonane is characterized by a bicyclic framework . The InChI string of this compound is InChI=1S/C7H14N2/c1-2-6-4-8-5-7(3-1)9-6/h6-9H,1-5H2 .Chemical Reactions Analysis
The chemical reactions involving 3,9-Diazabicyclo[3.3.1]nonane have been studied in several works . For example, on reduction of the given imide with lithium aluminum hydride and catalytic hydrogenolysis of the benzyl groups, the final 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane is obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,9-Diazabicyclo[3.3.1]nonane include a molecular weight of 126.20 g/mol, XLogP3-AA of 0.1, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 0 . The exact mass and monoisotopic mass of this compound are both 126.115698455 g/mol .Applications De Recherche Scientifique
Chemical Transformations : Nikit-skaya and Yakhontov (1970) explored transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, highlighting the compound's potential in chemical synthesis and modification (Nikit-skaya & Yakhontov, 1970).
Mass Spectrometry : Ermakov and Sheinker (1981) studied the mass spectra of substituted 3,9-diazabicyclo[3.3.1]nonanes, which is crucial for understanding the compound's properties and behavior under various conditions (Ermakov & Sheinker, 1981).
Synthesis of Derivatives : Nikit-skaya, Levkoeva, Usovskaya, and Rubtsov (1965) synthesized 7-hydroxy-3, 9-diazabicyclo[3.3.1]nonane, demonstrating the compound's versatility in creating new chemical entities (Nikit-skaya et al., 1965).
Pharmacological Applications : Malmakova et al. (2021) synthesized novel bispidine derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one for exploring their biological activity and toxicity, indicating the compound's potential in drug development (Malmakova et al., 2021).
Neurological Research : Grigoriev et al. (2019) studied a new derivative of 3,7-diazabicyclo[3.3.1]nonane as a positive allosteric modulator of AMPA receptors, which is significant for neurological and psychoneurological research (Grigoriev et al., 2019).
Drug Delivery Systems : Veremeeva et al. (2021) demonstrated that 3,7-diazabicyclo[3.3.1]nonane scaffold can be used in designing molecular switches for liposomal delivery systems, emphasizing its role in targeted drug delivery (Veremeeva et al., 2021).
Structural and Conformational Studies : Fernández et al. (1995) conducted a study on the structural, conformational, and pharmacological aspects of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, contributing to our understanding of the compound's physical and chemical properties (Fernández et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The [3,7]-diazabicyclo[3.3.1]nonane (bispidine) structure, which is similar to 3,9-Diazabicyclo[3.3.1]nonane, is found in several interesting naturally occurring alkaloids . A one-pot reaction process utilizing 2-azidobenzaldehydes or 2-nitrobenzaldehydes for three-component [3+2] cycloaddition has been designed, which could be a future direction for the synthesis of 3,9-Diazabicyclo[3.3.1]nonane .
Propriétés
IUPAC Name |
3,9-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(3-1)9-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDJTXWCVQUXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Diazabicyclo[3.3.1]nonane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8-tetraene](/img/structure/B8087452.png)
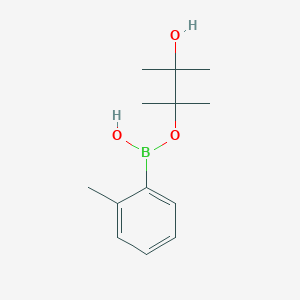
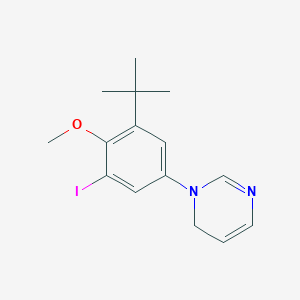

![Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B8087479.png)
![[(1R,2S)-2-hydroxycyclobutyl]azanium;chloride](/img/structure/B8087496.png)
![2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate](/img/structure/B8087502.png)
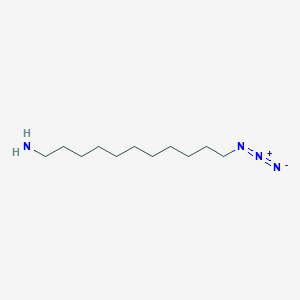
![1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B8087510.png)
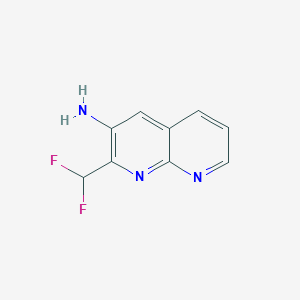
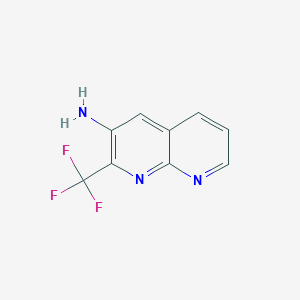
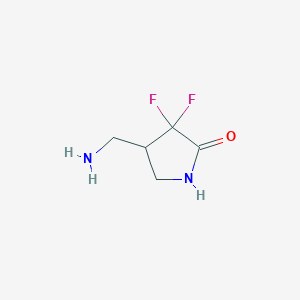
![6-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8087549.png)
![[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl)](/img/structure/B8087552.png)